N,N'-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide
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Overview
Description
N,N’-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide is a chemical compound with the molecular formula C6H6F2N6O10 and a molecular weight of 360.1428 g/mol This compound is known for its unique structure, which includes two fluoro-dinitroethyl groups attached to an ethanediamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide typically involves the reaction of 2-fluoro-2,2-dinitroethylamine with a bifunctional acid halide in the presence of a base such as pyridine . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production methods for N,N’-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide are not well-documented in the literature. it is likely that similar synthetic routes as those used in laboratory settings are employed, with scale-up considerations such as reaction vessel size, reagent availability, and safety protocols being taken into account.
Chemical Reactions Analysis
Types of Reactions
N,N’-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The fluoro and nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce amine compounds .
Scientific Research Applications
N,N’-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide has been explored for various scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other fluorinated and nitro compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique functional groups.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Mechanism of Action
The mechanism of action of N,N’-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide involves its interaction with molecular targets through its fluoro and nitro groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific context. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-N-(2-fluoro-2,2-dinitroethyl)-2,2-dinitro-ethylamine:
Bis(2-fluoro-2,2-dinitroethyl)ethanedioic acid ester: Shares structural similarities and is used in related chemical reactions.
Uniqueness
N,N’-Bis(2-fluoro-2,2-dinitroethyl)ethanediamide is unique due to its specific arrangement of fluoro and nitro groups on an ethanediamide backbone. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific applications in scientific research and industry .
Properties
CAS No. |
40488-97-9 |
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Molecular Formula |
C6H6F2N6O10 |
Molecular Weight |
360.14 g/mol |
IUPAC Name |
N,N'-bis(2-fluoro-2,2-dinitroethyl)oxamide |
InChI |
InChI=1S/C6H6F2N6O10/c7-5(11(17)18,12(19)20)1-9-3(15)4(16)10-2-6(8,13(21)22)14(23)24/h1-2H2,(H,9,15)(H,10,16) |
InChI Key |
SWUZCYNGXFKYCY-UHFFFAOYSA-N |
Canonical SMILES |
C(C([N+](=O)[O-])([N+](=O)[O-])F)NC(=O)C(=O)NCC([N+](=O)[O-])([N+](=O)[O-])F |
Origin of Product |
United States |
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